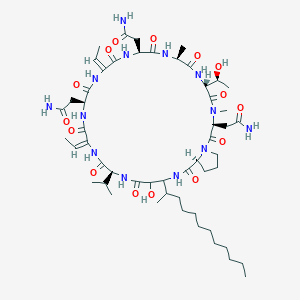

Puwainaphycin F

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Puwainaphycin F is a cyclic lipopeptide of cyanobacterial origin, specifically isolated from the cyanobacterium Cylindrospermum alatosporum . This compound belongs to a group of β-amino fatty acid cyclic lipopeptides known for their interesting biological activities, including antifungal and cytotoxic properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Puwainaphycin F can be isolated from cyanobacterial biomass using countercurrent chromatography combined with polymeric resins and high-performance liquid chromatography (HPLC) . The process involves the following steps:

Adsorption: The crude extract is adsorbed on Amberlite XAD-16 and XAD-7 resins.

Fractionation: The resin-enriched extract is fractionated using countercurrent chromatography with a solvent system of n-hexane–ethyl acetate–ethanol–water (1:5:1:5, v/v/v/v) at a flow rate of 2 mL/min and a rotational speed of 1400 rpm.

Separation: The fractions are further separated using ethyl acetate–ethanol–water (5:1:5, v/v/v) system.

Purification: The target fractions are repurified by semipreparative HPLC, leading to compounds with high purity.

Industrial Production Methods

Currently, there are no well-documented industrial production methods for this compound. The isolation from natural sources remains the primary method of obtaining this compound .

Análisis De Reacciones Químicas

Types of Reactions

Puwainaphycin F undergoes various chemical reactions, including:

Oxidation: The fatty acid moiety can be oxidized to introduce functional groups such as hydroxyl or oxo groups.

Reduction: Reduction reactions can modify the fatty acid chain length and saturation.

Substitution: Substitution reactions can introduce different functional groups on the fatty acid chain.

Common Reagents and Conditions

Grignard Reagents: Used for elongating the fatty acid moiety.

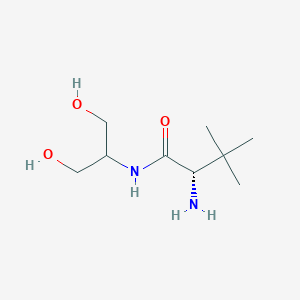

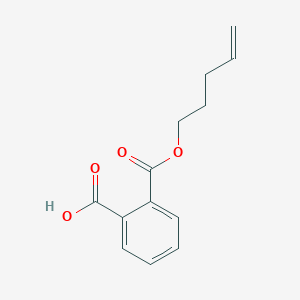

Steglich Esterification: Used for esterifying free hydroxyl groups.

Major Products Formed

Extended and Branched Fatty Acid Tails: Resulting from reactions with Grignard reagents.

Esterified Lipopeptides: Formed through Steglich esterification, showing improved antifungal activity and reduced cytotoxicity.

Aplicaciones Científicas De Investigación

Puwainaphycin F has several scientific research applications:

Antifungal Activity: It exhibits potent antifungal activity against pathogens such as Aspergillus fumigatus and Alternaria alternata.

Cytotoxicity Studies: Used in studies to understand its cytotoxic effects on various cell lines.

Pharmacology and Biotechnology:

Mecanismo De Acción

Comparación Con Compuestos Similares

Similar Compounds

Minutissamide A: Another cyclic lipopeptide with similar antifungal and cytotoxic properties.

Puwainaphycin Variants: Other variants of puwainaphycins with different fatty acid chain lengths and functional groups.

Uniqueness

Puwainaphycin F is unique due to its specific fatty acid functionalization, which significantly influences its biological activity. The presence of hydroxyl and oxo groups on the fatty acid moiety distinguishes it from other similar compounds .

Propiedades

Fórmula molecular |

C53H87N13O15 |

|---|---|

Peso molecular |

1146.3 g/mol |

Nombre IUPAC |

2-[(3S,6R,9S,12S,15E,18S,21E,24S,31S)-3,18-bis(2-amino-2-oxoethyl)-28-dodecan-2-yl-15,21-di(ethylidene)-27-hydroxy-6-[(1S)-1-hydroxyethyl]-4,9-dimethyl-2,5,8,11,14,17,20,23,26,30-decaoxo-24-propan-2-yl-1,4,7,10,13,16,19,22,25,29-decazabicyclo[29.3.0]tetratriacontan-12-yl]acetamide |

InChI |

InChI=1S/C53H87N13O15/c1-10-13-14-15-16-17-18-19-21-28(6)41-43(71)51(79)62-40(27(4)5)50(78)59-32(12-3)46(74)61-34(25-38(55)69)48(76)58-31(11-2)45(73)60-33(24-37(54)68)47(75)57-29(7)44(72)64-42(30(8)67)53(81)65(9)36(26-39(56)70)52(80)66-23-20-22-35(66)49(77)63-41/h11-12,27-30,33-36,40-43,67,71H,10,13-26H2,1-9H3,(H2,54,68)(H2,55,69)(H2,56,70)(H,57,75)(H,58,76)(H,59,78)(H,60,73)(H,61,74)(H,62,79)(H,63,77)(H,64,72)/b31-11+,32-12+/t28?,29-,30-,33-,34-,35-,36-,40-,41?,42+,43?/m0/s1 |

Clave InChI |

OGEPEQGQPSWALS-BMIHFYDPSA-N |

SMILES isomérico |

CCCCCCCCCCC(C)C1C(C(=O)N[C@H](C(=O)N/C(=C/C)/C(=O)N[C@H](C(=O)N/C(=C/C)/C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N2CCC[C@H]2C(=O)N1)CC(=O)N)C)[C@H](C)O)C)CC(=O)N)CC(=O)N)C(C)C)O |

SMILES canónico |

CCCCCCCCCCC(C)C1C(C(=O)NC(C(=O)NC(=CC)C(=O)NC(C(=O)NC(=CC)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N2CCCC2C(=O)N1)CC(=O)N)C)C(C)O)C)CC(=O)N)CC(=O)N)C(C)C)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-phenyl-1H-pyrazolo[3,4-c]pyridin-3-yl)butanamide](/img/structure/B13904928.png)

![1-(8-Fluoroquinolin-3-yl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B13904938.png)

![benzyl N-(2-oxabicyclo[2.2.2]octan-4-yl)carbamate](/img/structure/B13904940.png)

![benzyl (4aR,8aR)-4,4-dioxo-1,2,3,4a,5,7,8,8a-octahydropyrido[3,4-b][1,4]thiazine-6-carboxylate;hydrochloride](/img/structure/B13904944.png)

![[1-(4-Chlorophenyl)ethylidene]hydrazine](/img/structure/B13904951.png)

![(3-Fluoro-1-bicyclo[1.1.1]pentanyl)hydrazine;hydrochloride](/img/structure/B13904985.png)

![sodium thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B13904993.png)

![2-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-N-m-tolyl-acetamide](/img/structure/B13905007.png)

![N-[(1S)-2-[[(1R)-1-(aminomethyl)-2-methyl-propyl]amino]-1-methyl-ethyl]-4-tert-butyl-benzenesulfonamide;2,2,2-trifluoroacetic acid](/img/structure/B13905022.png)